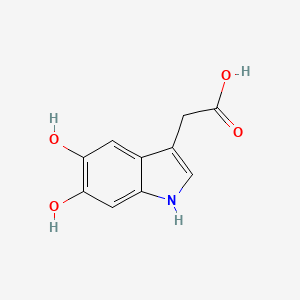

2-(5,6-Dihydroxy-1H-indol-3-yl)acetic acid

Beschreibung

Eigenschaften

CAS-Nummer |

67615-73-0 |

|---|---|

Molekularformel |

C10H9NO4 |

Molekulargewicht |

207.18 g/mol |

IUPAC-Name |

2-(5,6-dihydroxy-1H-indol-3-yl)acetic acid |

InChI |

InChI=1S/C10H9NO4/c12-8-2-6-5(1-10(14)15)4-11-7(6)3-9(8)13/h2-4,11-13H,1H2,(H,14,15) |

InChI-Schlüssel |

YYHSCOVZMMVYAE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C2C(=CC(=C1O)O)NC=C2CC(=O)O |

Herkunft des Produkts |

United States |

Contextualization Within Indole Metabolism and Chemical Biology

Indole-3-acetic acid (IAA) and its derivatives are fundamental molecules in a vast range of organisms, from bacteria and fungi to plants and animals. In the realm of chemical biology, the study of these compounds provides a window into cellular signaling, growth regulation, and metabolic networks. The introduction of hydroxyl groups onto the indole (B1671886) core, as seen in 2-(5,6-Dihydroxy-1H-indol-3-yl)acetic acid, dramatically alters the molecule's chemical properties, influencing its reactivity, solubility, and potential for interaction with biological macromolecules.

This compound is situated within the broader context of eumelanin (B1172464) biosynthesis, the pathway responsible for the production of brown to black pigments in humans and other animals. Eumelanin is a complex polymer primarily derived from the oxidative polymerization of 5,6-dihydroxyindole (B162784) (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA). researchgate.netnih.gov The biosynthesis of these precursors begins with the amino acid tyrosine and proceeds through a series of enzymatic and non-enzymatic reactions. While DHI and DHICA are the most well-studied eumelanin precursors, recent research has pointed towards alternative or less common metabolic routes.

A significant finding has been the tentative identification of this compound (also referred to as 5,6-dihydroxyindole-3-acetic acid or DHIAA) as a metabolite in the bacterium Rubrivivax benzoatilyticus JA2. researchgate.net This discovery is noteworthy as it suggests a potential tryptophan-based, non-canonical pathway for melanin (B1238610) production, distinct from the classical tyrosine-based route. In this proposed pathway, tryptophan is converted to hydroxytryptophan and subsequently to hydroxyindoles, which then polymerize to form melanin. The detection of DHIAA in the exometabolome of this bacterium provides compelling evidence for the existence of this alternative biosynthetic route. researchgate.net

Overview of Structural Features and Functional Implications in Research

Precursor Compounds and Bioconversion Routes

The formation of dihydroxyindole structures and indoleacetic acid derivatives involves distinct precursor molecules and metabolic pathways. L-dopachrome is a critical intermediate in the synthesis of dihydroxyindoles, while tryptophan serves as the primary precursor for the majority of indole-3-acetic acid (IAA) biosynthesis.

L-Dopachrome as a Precursor to Dihydroxyindoles

L-dopachrome is a key intermediate in the biosynthesis of melanin (B1238610), a pigment found in a wide range of organisms. nih.govreceptor.ainih.gov It is formed from the oxidation of L-DOPA. sserc.org.ukacs.org The fate of L-dopachrome is a critical branch point in the melanin pathway, leading to the formation of different dihydroxyindole derivatives.

L-dopachrome can undergo a spontaneous, non-enzymatic rearrangement to form 5,6-dihydroxyindole (B162784) (DHI). receptor.ainih.gov This process involves the decarboxylation of L-dopachrome. Alternatively, the conversion of L-dopachrome can be catalyzed by the enzyme L-dopachrome tautomerase, which leads to the formation of 5,6-dihydroxyindole-2-carboxylic acid (DHICA). nih.govuniprot.org These two dihydroxyindoles, DHI and DHICA, are the primary monomers that polymerize to form eumelanin (B1172464), the most common type of melanin in humans. nih.gov The presence of 5,6-dihydroxyindole is also implicated in the metabolic disorder hawkinsinuria. wikipedia.org

Table 1: Conversion of L-Dopachrome to Dihydroxyindoles

| Precursor | Product | Enzyme/Process | Significance |

|---|---|---|---|

| L-Dopachrome | 5,6-Dihydroxyindole (DHI) | Spontaneous decarboxylation | Melanin precursor receptor.ainih.gov |

| L-Dopachrome | 5,6-Dihydroxyindole-2-carboxylic acid (DHICA) | L-Dopachrome tautomerase | Melanin precursor nih.govuniprot.org |

Tryptophan-Dependent Pathways for Indoleacetic Acid Derivatives

The vast majority of indole-3-acetic acid (IAA), a major plant hormone of the auxin class, is synthesized from the amino acid tryptophan. nih.govwikipedia.org Several distinct tryptophan-dependent pathways have been identified in plants and microorganisms, each characterized by a specific set of intermediates. nih.govmdpi.com These pathways are crucial for regulating various aspects of plant growth and development. pnas.orgresearchgate.net In bacteria, it is estimated that a high percentage of genomes contain the genetic information for synthesizing IAA from tryptophan. nih.gov

The primary tryptophan-dependent pathways include:

The Indole-3-Pyruvic Acid (IPA) Pathway: Tryptophan is first converted to indole-3-pyruvic acid by an aminotransferase. IPA is then decarboxylated to indole-3-acetaldehyde (IAAld), which is subsequently oxidized to form IAA. nih.gov

The Tryptamine (B22526) (TAM) Pathway: Tryptophan is decarboxylated to produce tryptamine. Tryptamine is then oxidized by an amine oxidase to form IAAld, which is further converted to IAA. nih.gov

The Indole-3-Acetamide (B105759) (IAM) Pathway: Tryptophan is converted to indole-3-acetamide by tryptophan-2-monooxygenase. IAM is then hydrolyzed by an amidohydrolase to yield IAA. nih.govmdpi.com

The Indole-3-Acetonitrile (IAN) Pathway: Tryptophan is converted to indole-3-acetaldoxime (IAOx), which is then metabolized to indole-3-acetonitrile. A nitrilase then converts IAN to IAA. nih.govpnas.org

While these pathways lead to the formation of IAA, the subsequent hydroxylation of the indole ring could potentially lead to dihydroxyindole derivatives. For instance, studies in Zea mays have shown that IAA can be metabolized to 7-hydroxyoxindole-3-acetic acid, indicating that enzymatic machinery for hydroxylating the indole ring of IAA exists in plants. nih.govnih.govportlandpress.com

Table 2: Major Tryptophan-Dependent IAA Biosynthesis Pathways

| Pathway Name | Key Intermediate(s) | Key Enzyme(s) | Organisms |

|---|---|---|---|

| Indole-3-Pyruvic Acid (IPA) | Indole-3-pyruvic acid, Indole-3-acetaldehyde | Aminotransferase, Decarboxylase, Dehydrogenase | Plants, Bacteria nih.govmdpi.com |

| Tryptamine (TAM) | Tryptamine, Indole-3-acetaldehyde | Tryptophan decarboxylase, Amine oxidase | Plants, Bacteria nih.gov |

| Indole-3-Acetamide (IAM) | Indole-3-acetamide | Tryptophan-2-monooxygenase, Amidase | Bacteria, Plants nih.govmdpi.com |

| Indole-3-Acetonitrile (IAN) | Indole-3-acetaldoxime, Indole-3-acetonitrile | Cytochrome P450, Nitrilase | Plants nih.govpnas.org |

Tryptophan-Independent Biosynthesis Mechanisms

Evidence also exists for tryptophan-independent pathways for IAA biosynthesis, although they are less well understood. pnas.orgnih.gov These pathways are thought to synthesize IAA from a precursor other than tryptophan, with indole-3-glycerol phosphate (B84403) or indole itself being likely candidates. wikipedia.orgpnas.org The existence of these pathways was first suggested by studies on tryptophan auxotrophic mutants of maize and Arabidopsis that were still able to produce IAA. nih.gov More recent research has pointed to the involvement of a cytosolic indole synthase in initiating this pathway in Arabidopsis. pnas.org However, the complete sequence of enzymatic reactions and the physiological significance of this pathway are still areas of active investigation, with some researchers suggesting the evidence remains equivocal. nih.gov

Enzymatic Catalysis in Dihydroxyindole Formation

The formation of dihydroxyindoles is a process that is tightly regulated by specific enzymes, particularly in the context of melanin biosynthesis. Tyrosinase and L-dopachrome tautomerase are two key enzymes that play pivotal roles in the oxidative conversion of precursors to form dihydroxyindole derivatives.

Role of Tyrosinase in Oxidative Conversion

Tyrosinase is a copper-containing enzyme that catalyzes the initial and rate-limiting steps of melanin biosynthesis. nih.govresearchgate.netyoutube.com It exhibits two distinct catalytic activities: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to L-dopaquinone (diphenolase activity). acs.orgresearchgate.net L-dopaquinone is a highly reactive intermediate that spontaneously cyclizes to form L-dopachrome. sserc.org.uk

Furthermore, tyrosinase can also act on dihydroxyindoles themselves. It can catalyze the oxidation of 5,6-dihydroxyindole (DHI) to indole-5,6-quinone. wikipedia.org This broad substrate specificity allows tyrosinase to be involved in multiple steps of the melanin pathway, from the initial conversion of tyrosine to the polymerization of dihydroxyindole monomers into melanin. nih.govnih.gov In some organisms, tyrosinase-related proteins, such as TRP-1, have been shown to possess DHICA oxidase activity, further highlighting the central role of this family of enzymes in dihydroxyindole metabolism. researchgate.net

L-Dopachrome Tautomerase Activity in Indole Metabolite Formation

L-dopachrome tautomerase (DCT), also known as tyrosinase-related protein 2 (TRP-2), is a key enzyme that directs the metabolism of L-dopachrome towards the formation of 5,6-dihydroxyindole-2-carboxylic acid (DHICA). uniprot.orgnih.govwikigenes.org While L-dopachrome can spontaneously convert to DHI, DCT catalyzes the tautomerization of L-dopachrome to DHICA. nih.govwikipedia.org This enzymatic conversion is significant because DHICA is less reactive than DHI, and its formation can influence the properties of the resulting melanin polymer. nih.gov The enzyme is considered a crucial component in the control of melanogenesis. receptor.ainih.gov Interestingly, while tyrosinase contains copper in its active site, DCT is a zinc-containing enzyme. nih.gov In some contexts, a related enzyme, D-dopachrome tautomerase, has been identified, which can act on the D-stereoisomer of dopachrome (B613829). nih.gov

Aldehyde Dehydrogenases in Biosynthetic Chains

Aldehyde dehydrogenases (ALDHs) represent a crucial enzymatic step in several major tryptophan-dependent pathways for indole-3-acetic acid (IAA) biosynthesis. nih.gov These enzymes are responsible for the irreversible oxidation of indole-3-acetaldehyde (IAAld) to the biologically active auxin, IAA. nih.govresearchgate.net The ALDH-catalyzed reaction is a converging point for multiple biosynthetic routes, including the indole-3-pyruvic acid (IPyA) and tryptamine (TAM) pathways, making it a critical control point in the production of IAA in various bacteria and plants. mdpi.com

In many microorganisms, ALDHs function as housekeeping enzymes, detoxifying reactive aldehydes, but they have also been adapted for specific biosynthetic purposes like hormone production. nih.gov For instance, in the plant pathogen Pseudomonas syringae, an aldehyde dehydrogenase known as AldA directly facilitates the production of IAA, which the bacterium uses to manipulate the host plant's physiology. nih.gov Similarly, researchers have engineered Escherichia coli for the de novo biosynthesis of IAA from glucose by incorporating an endogenous aldehyde dehydrogenase, AldH, to convert IAAld into IAA. researchgate.netnih.govacs.org

The significance of ALDH is also highlighted in studies of plant-beneficial bacteria. In Arthrobacter pascens ZZ21, the expression of the aldH gene was significantly upregulated in the presence of tryptophan, correlating with a 4.5-fold increase in IAA production. nih.govresearchgate.net This indicates that the aldehyde dehydrogenase step is a key regulated component of the IAA biosynthetic network in this organism. The enzyme's role is not limited to bacteria; in the mushroom Lentinula edodes, the induction of the ald1 gene (an ALDH) by IAAld suggests the presence of a functional IPA pathway for auxin synthesis. mdpi.comnih.gov

Table 1: Examples of Aldehyde Dehydrogenases in IAA Biosynthesis

| Enzyme/Gene | Organism | Pathway Role | Reference |

|---|---|---|---|

| AldA | Pseudomonas syringae | Catalyzes the oxidation of IAAld to IAA, aiding in virulence. nih.gov | nih.gov |

| AldH | Escherichia coli | Used in engineered strains to convert IAAld to IAA from glucose. researchgate.netacs.org | researchgate.netacs.org |

| AldH | Arthrobacter pascens | Gene expression is upregulated by tryptophan, increasing IAA output. nih.govresearchgate.net | nih.govresearchgate.net |

The formation of this compound would likely occur after the synthesis of the acetic acid side chain, implying that ALDHs would act on a dihydroxy-indole acetaldehyde (B116499) precursor or that the IAA molecule itself is subsequently hydroxylated.

Aromatic Aminotransferases in Indoleacetic Acid Pathways

Aromatic aminotransferases (AATs) catalyze the initial step in the most common IAA biosynthetic route, the indole-3-pyruvic acid (IPyA) pathway. mdpi.com This step involves the transamination of L-tryptophan to form IPyA, which is then further metabolized to IAA. nih.govnih.gov The activity of these enzymes is a key determinant of the flux through this pathway.

Research into Rhizobium meliloti has provided detailed insights into the function of AATs. nih.govasm.org In this bacterium, at least four distinct AAT proteins have been identified. nih.gov These enzymes are constitutively produced and can utilize tryptophan, phenylalanine, and tyrosine as amino substrates. nih.govasm.org Studies with mutant strains deficient in two of these AATs (AAT1 and AAT2) revealed that while they were not essential for basal IAA synthesis, they significantly contributed to IAA production when external tryptophan levels were high. nih.govasm.org This suggests that some AATs are specialized for scavenging tryptophan for auxin synthesis under specific conditions.

AAT activity has been identified across a range of nitrogen-fixing bacteria, which are often plant-associated. In Azospirillum and Gluconacetobacter species, AAT enzymes are integral to their ability to produce IAA, a factor that contributes to their plant growth-promoting effects. The IPyA pathway, initiated by AATs, is considered a major route for IAA synthesis in numerous beneficial bacteria, including Azospirillum brasilense. mdpi.comnih.gov The conversion of tryptophan to IPyA is often the rate-limiting step, making AATs a critical point of regulation. mdpi.com

Table 2: Characterized Aromatic Aminotransferases in Indole Metabolism

| Organism | Enzyme Characteristics | Substrates | Reference |

|---|---|---|---|

| Rhizobium meliloti | At least four constitutively produced AAT proteins identified. nih.govasm.org | Tryptophan, Phenylalanine, Tyrosine, Aspartate (some isoforms). nih.govasm.org | nih.govasm.org |

| Azospirillum lipoferum | Four AAT isoforms have been identified. | Aromatic amino acids. |

For this compound to be synthesized via an IPyA-like pathway, a dihydroxylated tryptophan derivative would need to serve as a substrate for an AAT, or a downstream intermediate would undergo hydroxylation.

Metabolic Networks and Systems Biology Approaches to Indole Metabolite Dynamics

Analysis of Dihydroxyindole Metabolic Networks

The study of metabolic networks provides a systems-level understanding of how organisms synthesize, regulate, and utilize metabolites. While a specific metabolic network for this compound is not yet defined, the principles of network analysis can be applied by studying related compounds, such as other dihydroxyindoles involved in melanin biosynthesis. nih.govnih.gov 5,6-Dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA) are key precursors in the formation of melanin and are known to participate in complex oxidative reactions. nih.govhmdb.ca

Analyzing the metabolic network of these dihydroxyindoles involves mapping their enzymatic production, their subsequent polymerization into melanin, and their interactions with other cellular components, particularly in response to oxidative stress. nih.gov Tools from bioinformatics and systems biology, such as genome-scale network modeling, can be used to contextualize these metabolic pathways. researchgate.net Such models integrate genomic, transcriptomic, and metabolomic data to map the flow of carbon and identify key regulatory nodes. researchgate.netresearchgate.net

A theoretical network analysis of this compound would involve:

Identifying Precursors: Pinpointing the upstream metabolites, likely originating from tryptophan or indole. nih.gov

Mapping Enzymatic Steps: Identifying the specific aminotransferases, decarboxylases, hydroxylases, and dehydrogenases that catalyze the conversion.

Connecting to Other Pathways: Determining how the biosynthesis of this compound is linked to central metabolism, aromatic amino acid metabolism, and other specialized metabolite pathways. nih.govnih.gov

Modeling Regulation: Investigating how the network is regulated at the genetic and metabolic levels in response to internal or environmental cues.

This systems-level approach allows for the generation of mechanistic hypotheses about the compound's biological role and its regulation. researchgate.net

Metabolomics for Pathway Elucidation

Metabolomics, the large-scale study of small molecules within a biological system, is a powerful tool for elucidating biosynthetic pathways without prior genetic knowledge. nih.gov By comparing the metabolite profiles of organisms under different conditions (e.g., with and without a precursor), it is possible to identify intermediates and piece together the steps of a pathway. nih.govresearchgate.net

This approach has been successfully applied to characterize IAA biosynthesis in various organisms. In a study of Arthrobacter pascens ZZ21, metabolomic analysis was crucial in identifying key intermediates. nih.govresearchgate.net The detection of indole-3-acetamide (IAM), indole-3-pyruvic acid (IPyA), and its reduction product indole-3-lactic acid (ILA) provided direct evidence for the simultaneous operation of both the IAM and IPyA pathways in this bacterium. nih.govresearchgate.net

Similarly, integrated transcriptomics and metabolomics have been used to investigate auxin synthesis in maize, revealing that the IPyA pathway is a primary and diverse route for IAA production in plants. mdpi.com Such studies can track the dynamic changes in metabolite pools across different developmental stages or in response to environmental stress, providing a more complete picture of metabolic regulation. mdpi.commdpi.com

Table 3: Indole Intermediates Identified via Metabolomics for Pathway Elucidation

| Organism | Intermediates Detected | Pathway(s) Confirmed | Reference |

|---|---|---|---|

| Arthrobacter pascens ZZ21 | Indole-3-acetamide (IAM), Indole-3-pyruvic acid (IPyA), Indole-3-lactic acid (ILA), Indole-3-ethanol (TOL). nih.govresearchgate.net | IAM and IPyA pathways. nih.govresearchgate.net | nih.govresearchgate.net |

| Maize (Zea mays) | Endogenous indole-3-acetamide, Indolylpyruvate. mdpi.com | IAM and IPyA pathways. mdpi.com | mdpi.com |

To elucidate the biosynthetic pathway of this compound, an untargeted metabolomics approach would be highly effective. By comparing the metabolomes of a producing organism with a non-producing mutant or by using labeled precursors (e.g., ¹³C-tryptophan), researchers could trace the flow of atoms and identify the novel hydroxylated intermediates unique to the pathway. mdpi.com

Advanced Synthetic Methodologies for 2 5,6 Dihydroxy 1h Indol 3 Yl Acetic Acid and Its Research Analogs

Regioselective Synthesis of 5,6-Dihydroxyindole (B162784) Core Structures for Research

The precise control of substituent placement on the indole (B1671886) ring, known as regioselectivity, is paramount in synthesizing 5,6-dihydroxyindoles. This control ensures the desired biological activity and properties of the final compound.

Catalytic Reductive Cyclization Approaches

Catalytic reductive cyclization is a powerful and efficient method for constructing the indole nucleus. This approach often involves the reduction of a nitro group, which then participates in an intramolecular cyclization to form the pyrrole (B145914) ring of the indole.

A notable example is the one-step synthesis of 5,6-dihydroxyindole from 4,5-dihydroxy-2,β-dinitrostyrene. google.com This process utilizes a platinum group metal catalyst, such as palladium, platinum, or rhodium, with hydrogen in a polar hydroxylic reaction system. google.com This method is advantageous as it produces the desired product in high yield and purity with minimal byproducts. google.com A key precursor, 4,5-dihydroxy-2,β-dinitrostyrene, can be prepared through the selective debenzylation of 4,5-dibenzyloxy-2,β-dinitrostyrene. google.com

Another strategy involves a tandem reaction sequence starting from 3,4-dibenzyloxybenzaldehyde. google.com This material is first nitrated to yield 2-nitro-4,5-dibenzyloxybenzaldehyde. Subsequent condensation with nitromethane (B149229) furnishes 2,β-dinitro-4,5-dibenzyloxy styrene. google.com The final step involves a palladium-carbon catalyzed reaction that combines reduction, intramolecular cyclization, and debenzylation in a single pot to afford 5,6-dihydroxyindole. google.com This method is lauded for its use of readily available starting materials, mild reaction conditions, and high purity of the final product, making it suitable for larger-scale production. google.com

The Leimgruber-Batcho indole synthesis is another versatile reductive cyclization approach that has been employed to create functionalized indoles. nih.gov This method allows for the synthesis of various substituted indoles, which can be further elaborated.

Debenzylation Strategies in Dihydroxyindole Synthesis

Protecting groups are frequently used in organic synthesis to mask reactive functional groups, such as the hydroxyl groups of dihydroxyindoles, during various reaction steps. Benzyl (B1604629) groups are common protecting groups for hydroxyls due to their relative stability. Their subsequent removal, or debenzylation, is a critical step in the synthesis of the final dihydroxyindole product.

A common method for debenzylation involves catalytic hydrogenation. For instance, 5,6-dibenzyloxyindole can be deprotected using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. rsc.org Care must be taken during this process to prevent over-reduction of the indole ring. rsc.org

Trifluoroacetic acid has been utilized for the chemoselective debenzylation of 4,5-dibenzyloxy-2,β-dinitrostyrene to produce 4,5-dihydroxy-2,β-dinitrostyrene. google.com This selective removal of the benzyl groups without affecting the nitro groups is crucial for the subsequent reductive cyclization step. google.com

Diversification Strategies via Acetic Acid Side Chain Modifications for Research Applications

The acetic acid side chain at the C3 position of the indole ring offers a convenient handle for chemical modification, allowing for the synthesis of a diverse library of analogs for research purposes. These modifications can significantly impact the biological activity and properties of the parent molecule.

Derivatization for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. By systematically modifying the acetic acid side chain, researchers can probe the structural requirements for a desired biological effect.

One approach involves the synthesis of amide and sulfonamide derivatives. For instance, new classes of indole-3-acetic acid sulfonate derivatives have been synthesized and evaluated as inhibitors of ectonucleotidases, enzymes implicated in cancer development. nih.govdoc.gov These studies have identified potent inhibitors with IC50 values in the sub-micromolar range, providing valuable SAR data. nih.gov

Another strategy is the creation of dipeptide-like compounds by coupling amino acid derivatives to the indole-3-acetic acid moiety. researchgate.net This approach generates novel structures with potential for drug discovery. researchgate.net The synthesis of Schiff base triazoles derived from indole-3-acetic acid has also been explored, leading to compounds with potential antioxidant and antimicrobial activities. nih.gov

Targeted Synthesis of Indole-Acetic Acid Hybrid Molecules

Hybrid molecules, which combine two or more pharmacophores, are a growing area of interest in drug discovery. The indole-3-acetic acid scaffold can be incorporated into hybrid structures to target specific biological pathways or to create molecules with dual modes of action.

For example, the combination of indole-3-acetic acid with other heterocyclic moieties can lead to compounds with enhanced biological profiles. The synthesis of indole acetic acid derivatives incorporating sulfonate and carboxamide functionalities has yielded potent inhibitors of enzymes involved in tumor progression. nih.gov

Indole-Based Synthetic Building Blocks in Complex Molecule Construction for Research

Indole and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their presence in a wide range of biologically active compounds. mdpi.comresearchgate.net As such, they serve as versatile building blocks for the construction of more complex molecular architectures.

The indole nucleus can participate in various chemical transformations, including cycloaddition reactions, to generate diverse heterocyclic frameworks. researchgate.net This versatility allows for the synthesis of complex molecules with potential applications in materials science and medicinal chemistry. researchgate.netacs.org For instance, indole-based building blocks are crucial in the total synthesis of many indole alkaloids, which exhibit significant biological activities. nih.gov Key strategies for constructing complex tetracyclic indoline (B122111) scaffolds include nucleophilic additions, Diels-Alder reactions, radical cyclizations, and palladium-catalyzed coupling reactions. nih.gov

Furthermore, the functionalization of the indole core at different positions provides access to a wide array of synthetic intermediates. For example, 5,6-dihydroxyindole dimers, which are key building blocks of eumelanin (B1172464), have been synthesized using a strategy based on o-ethynylaniline precursors. nih.gov This highlights the utility of functionalized indoles in constructing complex natural product-like molecules.

Application of Gramine (B1672134) and Related Electrophiles

The use of gramine and similar Mannich bases represents a classical and versatile strategy for the introduction of a side chain at the 3-position of the indole nucleus. This approach is particularly relevant for the synthesis of indole-3-acetic acid derivatives.

The general methodology involves a two-step sequence. First, the indole core is subjected to a Mannich reaction, which is a three-component condensation of the indole, formaldehyde, and a secondary amine, typically dimethylamine, to yield gramine (N,N-dimethyl-1H-indole-3-methylamine). researchgate.net This reaction is often catalyzed by acetic acid. researchgate.net

Once formed, gramine serves as an excellent electrophilic precursor. The dimethylamino group is a good leaving group, especially after quaternization. This allows for nucleophilic displacement by various reagents to introduce the desired side chain. For the synthesis of indole-3-acetic acids, a common nucleophile is the cyanide ion. The reaction of gramine with sodium or potassium cyanide yields indole-3-acetonitrile. Subsequent hydrolysis of the nitrile functionality, typically under acidic or basic conditions, affords the target indole-3-acetic acid. researchgate.net

While this method is widely applied for the synthesis of many indole-3-acetic acid analogs, its specific application to 2-(5,6-dihydroxy-1H-indol-3-yl)acetic acid presents challenges. The dihydroxyindole core is sensitive to the reaction conditions that are typically employed. The phenolic hydroxyl groups are prone to oxidation, and their presence can interfere with the standard Mannich reaction and subsequent nucleophilic substitution steps. Therefore, protection of these hydroxyl groups, for instance as benzyl or silyl (B83357) ethers, would likely be necessary prior to the application of this synthetic route. Following the successful introduction of the acetic acid side chain, a final deprotection step would be required to yield the target compound.

Table 1: Key Reactions in the Gramine-based Synthesis of Indole-3-Acetic Acids

| Step | Reaction | Reagents & Conditions | Intermediate/Product |

| 1 | Mannich Reaction | Indole, Formaldehyde, Dimethylamine, Acetic Acid | Gramine |

| 2 | Nucleophilic Substitution | Gramine, NaCN or KCN | Indole-3-acetonitrile |

| 3 | Hydrolysis | Indole-3-acetonitrile, Acid or Base | Indole-3-acetic acid |

Modern Indole Synthesis Methodologies for Research Applications

Modern organic synthesis offers a diverse toolkit for the construction of complex indole structures like this compound and its analogs. These methods provide alternative pathways that can overcome some of the limitations of classical approaches.

One of the most fundamental and enduring methods for indole synthesis is the Fischer indole synthesis . yyu.edu.trgoogle.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazine (B124118) with an aldehyde or a ketone. yyu.edu.trgoogle.com For the synthesis of a 5,6-dihydroxyindole derivative, a potential starting material would be (3,4-dihydroxyphenyl)hydrazine. However, the free catecholic moiety is sensitive to the acidic conditions of the Fischer synthesis. A more practical approach involves using a protected precursor, such as (3,4-dibenzyloxyphenyl)hydrazine, which can be reacted with a suitable carbonyl compound to introduce the acetic acid side chain precursor. After the indole ring is formed, the protecting groups can be removed. A review of synthetic methods for 5,6-dihydroxyindole-2-carboxylic acid notes the use of the Fischer indole synthesis by reacting (3,4-dimethoxyphenyl)hydrazono]pyruvic acid ethyl ester in polyphosphoric acid to form the corresponding indole-2-carboxylic acid ethyl ester, which is a key intermediate. researchgate.net

A more contemporary approach to the synthesis of the 5,6-dihydroxyindole core involves a reductive cyclization strategy. For instance, a published method starts with the commercially available 3,4-dibenzyloxybenzaldehyde. rsc.org This starting material undergoes a series of transformations including nitration and condensation with nitromethane to form a dinitrostyrene derivative. rsc.org This intermediate is then subjected to a catalytic reductive cyclization, which simultaneously reduces the nitro groups and forms the indole ring. google.com Subsequent deprotection of the benzyl ethers yields the 5,6-dihydroxyindole core. rsc.org This method avoids the harsh acidic conditions of the Fischer synthesis and can be more amenable to sensitive substrates.

Recent advances in organometallic chemistry have led to the development of powerful transition-metal-catalyzed indole syntheses . wikipedia.org These methods often involve palladium, rhodium, copper, or iron catalysts and can offer high efficiency and regioselectivity. wikipedia.org For example, the Buchwald modification of the Fischer indole synthesis utilizes a palladium catalyst to couple aryl bromides with hydrazones. yyu.edu.tr Other modern methods include the Larock indole synthesis, which involves the palladium-catalyzed annulation of alkynes with o-iodoanilines, and various C-H activation/functionalization strategies to build the indole ring or introduce substituents. These cutting-edge methodologies provide a versatile platform for the synthesis of a wide array of complex indole analogs for research purposes. wikipedia.org

Table 2: Comparison of Selected Indole Synthesis Methodologies

| Methodology | Key Features | Starting Materials (Example) | Conditions (General) |

| Fischer Indole Synthesis | Classic, robust method for indole ring formation. yyu.edu.trgoogle.com | Phenylhydrazine, Aldehyde/Ketone | Acid catalyst (e.g., H₂SO₄, PPA) yyu.edu.tr |

| Reductive Cyclization | Milder conditions, suitable for sensitive substrates. google.com | o-Nitrostyrene derivative | Reducing agent (e.g., H₂/Pd-C) google.com |

| Transition-Metal Catalysis | High efficiency, selectivity, and functional group tolerance. wikipedia.org | Aryl halides, alkynes, etc. | Pd, Rh, Cu, or Fe catalyst wikipedia.org |

Table 3: Spectroscopic Data for a Representative Indole-3-acetamide (B105759) Analog

The following table presents spectroscopic data for N-(3,4-Dimethylphenyl)-2-(1H-indol-3-yl)acetamide, an analog of the target compound, to illustrate the type of characterization data obtained in such research. nih.gov

| Data Type | Values |

| ¹H NMR (300 MHz, acetone-d₆), δ (ppm) | 10.12 (s, 1H, NH), 8.82 (s, 1H, NH), 7.63 (d, J = 8.1 Hz, 1H, H-4), 7.36 (m, 4H, H-5′, H-6′, H-2, H-7), 7.10 (t, J = 7.2 Hz, 1H, H-5), 7.01 (m, 2H, H-6, H-2′), 3.77 (s, 2H, H-2″), 2.14 (s, 6H, CH₃) nih.gov |

| ¹³C NMR (300 MHz, DMSO-d₆), δ (ppm) | 169.3, 137.0, 136.1, 136.0, 130.6, 129.4, 127.1, 123.7, 120.9, 120.3, 118.6, 118.3, 116.5, 111.2, 108.6, 33.7, 19.5, 18.6 nih.gov |

| EI-MS m/z (% rel. abund.) | 278 (M⁺, 57), 131 (34), 130 (100), 121 (25) nih.gov |

| HREI-MS m/z | calcd for C₁₈H₁₈N₂O [278.1419], found [278.1431] nih.gov |

Advanced Spectroscopic and Computational Approaches for Structural and Reactivity Elucidation

Spectroscopic Characterization Techniques for Research

Spectroscopy is a fundamental tool for elucidating the structure of molecules. By analyzing the interaction of electromagnetic radiation with 2-(5,6-dihydroxy-1H-indol-3-yl)acetic acid, researchers can determine its connectivity, functional groups, and electronic nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise atomic arrangement within a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the structure of this compound can be confirmed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For this compound, specific signals are expected for the protons on the indole (B1671886) ring, the acetic acid side chain, the N-H group, and the hydroxyl groups. The aromatic protons will appear as distinct signals, with their chemical shifts influenced by the electron-donating hydroxyl groups. The methylene (B1212753) protons of the acetic acid side chain will typically appear as a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. Distinct peaks are expected for the carbonyl carbon of the carboxylic acid, the methylene carbon of the side chain, and the various carbons of the dihydroxyindole ring.

Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm relative to TMS.

Note: These are predicted values based on the analysis of similar indole compounds like indole-3-acetic acid and its derivatives. researchgate.netnih.govchemicalbook.com Actual experimental values may vary based on solvent and other conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H1 (N-H) | 10.5 - 11.5 (broad s) | - |

| H2 | 7.0 - 7.2 (s) | 123 - 125 |

| H4 | 6.6 - 6.8 (s) | 100 - 102 |

| H7 | 6.7 - 6.9 (s) | 104 - 106 |

| 5-OH | 8.5 - 9.5 (broad s) | - |

| 6-OH | 8.5 - 9.5 (broad s) | - |

| α-CH₂ | 3.6 - 3.8 (s) | 30 - 32 |

| COOH | 10.0 - 12.0 (broad s) | - |

| C2 | - | 123 - 125 |

| C3 | - | 108 - 110 |

| C3a | - | 126 - 128 |

| C4 | - | 100 - 102 |

| C5 | - | 142 - 144 |

| C6 | - | 143 - 145 |

| C7 | - | 104 - 106 |

| C7a | - | 130 - 132 |

| α-C H₂ | - | 30 - 32 |

| C OOH | - | 173 - 175 |

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. nih.gov

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would correspond to the O-H stretching vibrations of the hydroxyl and carboxylic acid groups, as well as the N-H stretch of the indole ring. A strong absorption around 1700-1750 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid. nih.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic C=C stretching vibrations of the indole ring are expected to produce strong signals in the Raman spectrum, typically in the 1400-1600 cm⁻¹ region.

Expected Characteristic Vibrational Frequencies (cm⁻¹).

Note: These values are based on typical ranges for the specified functional groups found in similar organic molecules. researchgate.netresearchgate.net

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H (hydroxyl/acid) | Stretching | 3200 - 3500 (broad) | 3200 - 3500 (weak) |

| N-H (indole) | Stretching | 3300 - 3400 | 3300 - 3400 |

| C-H (aromatic) | Stretching | 3000 - 3100 | 3000 - 3100 (strong) |

| C-H (aliphatic) | Stretching | 2850 - 3000 | 2850 - 3000 |

| C=O (acid) | Stretching | 1700 - 1750 (strong) | 1700 - 1750 (weak) |

| C=C (aromatic) | Stretching | 1450 - 1600 | 1450 - 1600 (strong) |

| C-O | Stretching | 1200 - 1300 | - |

| C-N | Stretching | 1180 - 1360 | - |

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is dominated by the electronic transitions within the dihydroxyindole chromophore. The presence of the two hydroxyl groups on the benzene (B151609) ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole-3-acetic acid. researchgate.net Typically, indole derivatives show characteristic absorption bands around 220 nm and 280-290 nm. researchgate.net

Expected UV-Vis Absorption Maxima (λ_max).

Note: Values are based on data for related indole compounds. researchgate.net The solvent can significantly influence the exact position of the absorption maxima.

| Transition | Expected λ_max (nm) | Solvent |

| π → π | ~225 | Methanol/Ethanol |

| π → π | ~290 | Methanol/Ethanol |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₁₀H₉NO₄), the molecular weight is approximately 207.18 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 207. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) to give a major fragment at m/z 162, corresponding to the skatole-like cation. libretexts.orgdocbrown.info Further fragmentation could involve the loss of water (-H₂O, 18 Da) or carbon monoxide (-CO, 28 Da) from the ring system.

Predicted Mass Spectrometry Fragmentation.

Note: The relative intensities of the fragments can vary depending on the ionization method and energy used. uva.nl

| m/z | Proposed Fragment Ion | Formula of Lost Neutral |

| 207 | [C₁₀H₉NO₄]⁺ (Molecular Ion) | - |

| 162 | [C₉H₈NO₂]⁺ | COOH |

| 144 | [C₉H₆NO]⁺ | COOH + H₂O |

| 134 | [C₈H₈NO]⁺ | CH₂COOH |

Computational Chemistry and Molecular Modeling for Research

Computational methods, particularly those based on quantum mechanics, provide a theoretical framework to complement experimental findings. These approaches can predict molecular structures, spectroscopic properties, and reactivity, offering a deeper understanding of the chemical behavior of this compound.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com By applying DFT calculations, researchers can obtain valuable information about this compound.

Geometry Optimization: DFT can be used to calculate the most stable three-dimensional conformation of the molecule, providing optimized bond lengths and angles. nih.govnih.gov

Electronic Properties: DFT calculations can determine key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.

Spectroscopic Prediction: DFT methods can simulate various spectra, including NMR, IR, and UV-Vis. researchgate.netresearchgate.net These theoretical spectra can be compared with experimental data to confirm structural assignments and understand the underlying electronic transitions. nih.gov

Predicted DFT-Calculated Parameters (Illustrative).

Note: These are representative values that would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d,p) level of theory). nih.govresearchgate.net

| Parameter | Predicted Value | Significance |

| HOMO Energy | -5.0 to -6.0 eV | Electron-donating ability |

| LUMO Energy | -1.0 to -2.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 3.0 to 5.0 eV | Chemical reactivity, kinetic stability |

| Dipole Moment | 2.0 to 4.0 Debye | Polarity of the molecule |

Molecular Dynamics Simulations for Oligomerization Studies

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic processes of molecule aggregation, including the initial stages of oligomerization of eumelanin (B1172464) precursors like this compound. These simulations model the interactions between multiple monomer units over time, providing insights into the forces driving self-assembly and the structural evolution of the resulting oligomers.

By calculating the root mean square deviation (RMSD) and root mean square fluctuation (RMSF), researchers can assess the stability and flexibility of molecular complexes, which is crucial for understanding how these indole units interact and arrange themselves. nih.gov The process typically involves simulating the system for a significant duration, often on the scale of nanoseconds, to observe the spontaneous formation of dimers, trimers, and larger aggregates. nih.gov These studies are fundamental to understanding the complex, non-covalent interactions (such as π-stacking and hydrogen bonding) that govern the early steps of melanin (B1238610) polymerization, a process that is difficult to capture experimentally due to its speed and complexity. While specific MD studies on the oligomerization of this compound are not extensively detailed in the literature, the methodology is widely applied to its parent compound, indole-3-acetic acid (IAA), to evaluate the stability of its complexes with proteins. nih.gov

Molecular Docking for Ligand-Receptor Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, typically a protein. nih.gov This method is instrumental in structure-based drug design and in elucidating the biochemical pathways of molecules like this compound. ajrconline.org The process involves a search algorithm that generates numerous possible binding poses of the ligand within the receptor's active site, and a scoring function that estimates the binding energy for each pose. nih.gov

A lower binding energy generally indicates a more stable and favorable ligand-receptor complex. An affinity value of less than -5.0 kcal/mol is often considered indicative of a strong interaction. nih.gov Docking studies on the related compound, indole-3-acetic acid (IAA), have been performed to explore its binding to various protein targets. These studies provide a model for how this compound might interact with biological macromolecules. For instance, IAA has been shown to form hydrogen bonds and hydrophobic interactions with key amino acid residues in the active sites of proteins like AKT1 and MMP2. nih.gov

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| AKT1 | 4EJN | -7.14 | Not specified |

| MMP2 | 8H78 | -6.47 | THR-144, THR-146, LEU-138 |

| TNF-α | 7TA6 | -5.99 | Not specified |

| HSP90AA1 | 4BQG | -5.42 | Not specified |

| NF-κB | 1SVC | -5.28 | Not specified |

Analysis of Molecular Electrostatic Potential and Frontier Molecular Orbitals

The reactivity of a chemical compound can be predicted by analyzing its electronic properties, such as the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs). These properties are typically calculated using Density Functional Theory (DFT). unina.itresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on a molecule, highlighting electron-rich regions (nucleophilic centers, typically colored red) and electron-poor regions (electrophilic centers, colored blue). For this compound, the MEP would show high negative potential around the oxygen atoms of the hydroxyl and carboxyl groups, indicating these are prime sites for electrophilic attack and hydrogen bonding.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net

For 5,6-dihydroxyindoles, the HOMO is typically localized on the electron-rich dihydroxybenzene (catechol) ring, making this part of the molecule susceptible to oxidation. The LUMO, conversely, is distributed over the molecule, indicating potential sites for nucleophilic attack. researchgate.net DFT investigations on the closely related 5,6-dihydroxy-3-iodoindole confirm that the initial oxidation would occur on the catechol moiety. unina.it

| Orbital | Characteristic | Predicted Site of Reactivity |

|---|---|---|

| HOMO | Electron-donating | Catechol (dihydroxybenzene) ring, susceptible to electrophilic attack/oxidation. |

| LUMO | Electron-accepting | Pyrrole (B145914) ring and other sites, susceptible to nucleophilic attack. |

Time-Resolved Spectroscopic Studies of Transient Intermediates

Time-resolved spectroscopy is essential for studying the short-lived intermediates that form during chemical reactions. Techniques like pulse radiolysis allow for the direct observation and characterization of species that exist for only microseconds or less, providing critical data on reaction mechanisms.

Pulse Radiolysis for Semiquinone Detection

Pulse radiolysis is a powerful technique used to study fast reactions by generating reactive species, such as radicals, with a short pulse of high-energy electrons. This method has been successfully employed to investigate the oxidation of 5,6-dihydroxyindoles, which are known precursors to eumelanin. unina.it

In the study of 5,6-dihydroxy-3-iodoindole, a close analog of this compound, pulse radiolysis was used to generate and detect the transient semiquinone radical. This semiquinone was identified as the initial species produced upon oxidation at neutral pH. unina.it The detection of this intermediate is crucial as it confirms the first step in the oxidative pathway leading to the formation of melanin polymers. The semiquinone exhibits distinct absorption maxima, allowing for its characterization. unina.it

| Transient Species | Detection Method | Absorption Maxima (nm) |

|---|---|---|

| Semiquinone | Pulse Radiolysis | 380 (shoulder), 520 |

Kinetics of Indole Oxidation Reactions

Following the initial formation of the semiquinone radical, subsequent reactions dictate the pathway toward polymerization. The kinetics of these reactions can be followed using time-resolved spectroscopy. The semiquinone of 5,6-dihydroxy-3-iodoindole was observed to decay via disproportionation, a reaction where two semiquinone radicals react to form the fully oxidized quinone and the reduced dihydroxyindole. unina.it

This disproportionation follows fast second-order kinetics, with a reported rate constant (2k) of 1.1 x 10⁹ M⁻¹s⁻¹. unina.it The resulting product, a 5,6-indolequinone, is itself a transient and unstable species. Its instability arises from the structural incompatibility of having a dione (B5365651) moiety at the 5 and 6 positions within the bicyclic indole system, which disrupts the aromaticity of the pyrrole ring. unina.it This inherent instability drives the subsequent polymerization reactions that form the eumelanin biopolymer. The study of these kinetics is fundamental to understanding the rate and mechanism of melanin formation.

Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental for separating DHICA from a complex mixture of other metabolites, which is a necessary step for accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) is a robust technique for the profiling of indole (B1671886) compounds in various samples. For the analysis of compounds similar to DHICA, such as 5-HIAA, reversed-phase HPLC is commonly employed. nih.govsigmaaldrich.com This technique separates compounds based on their hydrophobicity.

A typical HPLC system for analyzing hydroxylated indole acetic acids would involve a C8 or C18 stationary phase column. Gradient elution is often used to achieve optimal separation of multiple analytes within a reasonable timeframe. The mobile phase usually consists of an aqueous component (like water with a small percentage of acetic or formic acid to control pH) and an organic modifier (commonly acetonitrile (B52724) or methanol). nih.gov

Detection is a critical aspect of HPLC analysis. For indole derivatives, electrochemical detection is highly sensitive and selective. nih.gov Fluorescence detection is another common choice, capitalizing on the native fluorescence of the indole ring.

Table 1: Illustrative HPLC Parameters for Analysis of Indole-3-Acetic Acid Derivatives

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C8 or C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 2.5% Acetic Acid in Water, pH 3.8 |

| Mobile Phase B | 80% Acetonitrile in Water |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | Electrochemical or Fluorescence (Ex: 280 nm, Em: 350 nm) |

| Injection Volume | 10-20 µL |

This table represents typical conditions for related compounds and would require optimization for 2-(5,6-Dihydroxy-1H-indol-3-yl)acetic acid.

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for both the identification and precise quantification of metabolites. Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns, offers higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. nih.gov

For compounds like DHICA, LC-MS/MS (tandem mass spectrometry) is the gold standard. nih.gov This technique involves the separation of the analyte by LC, followed by its ionization (e.g., via electrospray ionization - ESI) and the selection of a specific parent ion. This parent ion is then fragmented, and specific product ions are monitored. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and sensitivity, allowing for quantification even at very low concentrations in complex biological samples like urine or plasma. nih.gov The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and ensuring high accuracy. nih.gov

A UPLC-MS/MS method for a related compound, 5-HIAA, utilized a supported liquid extraction followed by chromatographic separation on a C18 column with a rapid gradient, achieving a run time of just 2.4 minutes. nih.gov Detection was performed in the positive electrospray mode, monitoring specific mass transitions. nih.gov

Metabolomics Platforms for Comprehensive Analysis

Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) within a biological system. These platforms are essential for discovering novel biomarkers and understanding metabolic pathways involving compounds like DHICA.

Untargeted metabolomics is an exploratory approach used to generate a broad profile of all measurable metabolites in a sample. This is particularly useful for hypothesis generation, allowing researchers to identify unexpected changes in metabolite levels between different experimental groups. In this approach, high-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are coupled with UPLC to analyze samples. The resulting data reveals thousands of metabolic features that can be compared statistically.

Targeted metabolomics , in contrast, focuses on the precise quantification of a predefined set of metabolites. This approach offers higher sensitivity, specificity, and quantitative accuracy than untargeted methods. nih.gov A targeted analysis for DHICA would involve developing a specific LC-MS/MS method, optimizing it for this particular compound and its expected isomers or related metabolites. This is the preferred method for validating findings from untargeted studies or for quantifying known biomarkers.

The large and complex datasets generated by metabolomics studies, particularly untargeted analyses, require sophisticated data processing and bioinformatic tools. The raw data from the LC-MS instrument consists of retention times, mass-to-charge ratios (m/z), and signal intensities for thousands of features.

The typical data processing workflow includes:

Peak Picking and Alignment: Identifying all the metabolic peaks across all samples and aligning them based on their retention time and m/z.

Normalization: Correcting for variations in sample concentration and instrument response.

Statistical Analysis: Using univariate and multivariate statistical methods (e.g., t-tests, ANOVA, Principal Component Analysis (PCA), and Partial Least Squares-Discriminant Analysis (PLS-DA)) to identify features that are significantly different between study groups.

Following statistical analysis, bioinformatic tools are used for metabolite identification by matching the experimental m/z and fragmentation patterns to spectral libraries and databases. Pathway analysis tools are then employed to map the identified metabolites onto known biochemical pathways to understand the biological implications of the observed metabolic changes.

Future Directions and Emerging Research Avenues for 2 5,6 Dihydroxy 1h Indol 3 Yl Acetic Acid Research

Exploration of Novel Biological Activities and Molecular Targets

While the current understanding of 2-(5,6-Dihydroxy-1H-indol-3-yl)acetic acid primarily revolves around its role as a metabolite and its established biological functions, forthcoming research will aim to uncover new therapeutic applications. The multifaceted nature of indole (B1671886) derivatives, including the closely related indole-3-acetic acid, suggests a broad range of potential biological activities. nih.gov

Future investigations will likely explore its efficacy in a variety of disease contexts. For instance, research into other indole compounds has revealed potential benefits in lung disorders, cancer therapy, and neuroinflammatory conditions. nih.gov Scientists will likely investigate whether this compound exhibits similar properties, potentially acting on pathways related to oxidative stress, inflammation, and cellular metabolism. nih.gov

A key area of focus will be the identification of novel molecular targets. By employing techniques such as affinity chromatography and proteomics, researchers can pinpoint the specific proteins and enzymes with which this compound interacts. This will provide crucial insights into its mechanism of action and open up new avenues for drug development. The study of related indole derivatives has shown engagement with targets like ectonucleotidases, which are implicated in the tumor microenvironment. nih.gov

Development of Advanced Synthetic Strategies for Complex Analogs

To fully explore the structure-activity relationships of this compound, the development of advanced and efficient synthetic methodologies is paramount. Current synthetic approaches for related indole acetic acids often involve multi-step procedures. nih.govresearchgate.net Future efforts will likely focus on creating more streamlined and versatile synthetic routes that allow for the facile generation of a diverse library of analogs.

The synthesis of complex molecules often requires innovative strategies to achieve desired structures in good yields. proquest.com Researchers may explore novel catalytic systems, one-pot reactions, and diversity-oriented synthesis to accelerate the discovery of potent and selective analogs. nih.gov These advanced synthetic strategies will enable the systematic modification of the indole core, the acetic acid side chain, and the hydroxyl groups on the benzene (B151609) ring, allowing for a thorough investigation of how these structural features influence biological activity.

For example, the synthesis of related indole acetic acid sulfonate derivatives has been achieved through a facile in situ synthesis. nih.gov Similar innovative approaches could be adapted for the creation of novel analogs of this compound.

Integration of Multi-Omics Data for Systems-Level Understanding

The advent of high-throughput "omics" technologies offers an unprecedented opportunity to understand the biological effects of this compound at a systems level. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a comprehensive view of the molecular changes induced by this compound. nih.gov

This multi-omics approach can help to identify the key signaling pathways and biological networks modulated by this compound. nih.gov For instance, analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) following treatment with the compound can reveal its primary targets and downstream effects. Metabolomic profiling can further elucidate its impact on cellular metabolism.

Longitudinal studies that track multi-omics data over time can provide insights into the dynamic response to the compound and help in understanding its long-term effects. nih.gov This holistic approach will be instrumental in building predictive models of the compound's activity and in identifying potential biomarkers for its therapeutic efficacy.

Computational Design and Prediction of Structure-Function Relationships

Computational modeling and simulation have become indispensable tools in modern drug discovery. In the context of this compound, computational approaches will play a crucial role in designing novel analogs with improved properties and in predicting their biological activities. nih.gov

Molecular docking studies can be employed to predict the binding modes of this compound and its analogs to their target proteins. nih.govnih.gov This information can guide the rational design of new derivatives with enhanced binding affinity and selectivity. For instance, computational models have been used to understand the interactions of other indole-based compounds with their biological targets. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5,6-Dihydroxy-1H-indol-3-yl)acetic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of indole derivatives typically involves Friedel-Crafts alkylation or condensation reactions. For dihydroxy-substituted indoles, protecting groups (e.g., acetyl or tert-butyldimethylsilyl) may be required to prevent oxidation during synthesis. Reaction optimization includes adjusting pH (e.g., using acetic acid as a catalyst), temperature (40–80°C), and solvent polarity (e.g., ethanol/water mixtures). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol) improves yield and purity. Monitoring by TLC or HPLC ensures reaction completion .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic techniques?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm proton environments and carbon frameworks. The hydroxyl groups (5,6-position) show broad peaks in DMSO-d6. UV-Vis spectroscopy (200–400 nm) identifies π→π* transitions in the indole ring.

- Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves molecular geometry and hydrogen-bonding networks. For example, intermolecular O–H···O bonds between acetic acid and indole moieties stabilize crystal packing. Refinement parameters (R-factor < 0.05) ensure accuracy .

Q. What are the critical considerations for ensuring the stability of this compound during storage and experimental handling?

- Methodological Answer : The compound is sensitive to light and oxidation due to phenolic -OH groups. Store in amber vials under inert gas (argon) at –20°C. Use degassed solvents (e.g., N-purged DMSO) for stock solutions. During handling, maintain pH < 7 to prevent deprotonation and degradation. Monitor stability via HPLC (C18 column, 0.1% formic acid/ACN gradient) .

Advanced Research Questions

Q. What methodological approaches are recommended for assessing the in vitro bioactivity of this compound, particularly in cancer cell lines or microbial models?

- Methodological Answer :

- Cancer Cell Lines : Conduct MTT assays (24–72 hr exposure) using adherent lines (e.g., MCF-7, HeLa). Test concentrations (1–100 µM) in triplicate, with cisplatin as a positive control. Measure IC values and apoptosis markers (Annexin V/PI flow cytometry).

- Microbial Models : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Assess minimum inhibitory concentrations (MICs) and synergism with antibiotics (checkerboard assay) .

Q. How should researchers address discrepancies in reported bioactivity data for this compound across different experimental models?

- Methodological Answer : Discrepancies often arise from variations in cell viability assays (e.g., MTT vs. resazurin), microbial strains, or compound solubility. Standardize protocols by:

- Pre-treating compounds with DMSO (<0.1% final concentration) to avoid solvent toxicity.

- Validating results across multiple cell lines (e.g., primary vs. immortalized).

- Performing dose-response curves with Hill slope analysis to confirm potency trends. Cross-reference with structural analogs (e.g., 6-fluoro or 6-methoxy derivatives) to isolate substituent effects .

Q. What computational strategies are effective for predicting the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Glide with targets (e.g., COX-2, tyrosine kinases). Prepare the ligand using SMILES strings (e.g.,

O=C(O)Cc1c[nH]c2cc(O)c(O)cc12) and optimize protonation states (Epik, pH 7.4). - MD Simulations : Run GROMACS simulations (100 ns) to assess binding stability. Analyze hydrogen bonds (e.g., between hydroxyl groups and catalytic residues) and binding free energy (MM-PBSA). Validate with experimental IC correlations .

Q. How should researchers ensure regulatory compliance when utilizing this compound in cross-disciplinary studies involving biological and chemical protocols?

- Methodological Answer : Adhere to GHS guidelines for chemical safety (non-hazardous classification if LD > 2000 mg/kg). For biological studies, comply with institutional biosafety committees (IBC) for in vitro/in vivo protocols. Document material safety data sheets (SDS) with handling precautions (e.g., PPE: gloves, lab coats) and disposal methods (incineration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.